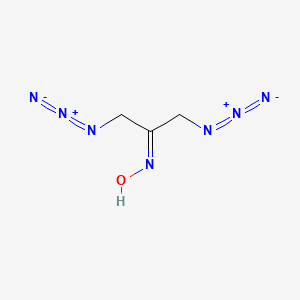

2-Propanone, 1,3-diazido-, oxime

Description

Significance of Azido (B1232118) and Oxime Functionalities in Advanced Organic Synthesis and Materials Science

The azido group (-N₃) is a compact, energy-rich functional group that has garnered significant attention in various fields. researchgate.net Its ability to release dinitrogen gas makes it a key component in energetic materials. researchgate.net Beyond this, organic azides are highly versatile synthetic intermediates. They are precursors to amines and participate in a range of transformations, including the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". researchgate.net This latter reaction's reliability and specificity have made azides invaluable in bioconjugation, polymer chemistry, and materials science. researchgate.netresearchgate.net The terminal nitrogen of the azide (B81097) group is mildly nucleophilic, while the internal nitrogen can react with electrophiles, and the group readily extrudes nitrogen gas, a property exploited in many synthetic reactions. researchgate.net

The oxime group (>C=N-OH) , on the other hand, offers a different but equally valuable set of chemical properties. Oximes are commonly used for the protection and purification of carbonyl compounds. libretexts.org They can also act as ligands in coordination chemistry and are important intermediates in the synthesis of amides (via the Beckmann rearrangement) and various nitrogen-containing heterocycles. libretexts.orgnih.gov The simplest ketoxime, acetone (B3395972) oxime, is a white crystalline solid soluble in water and various organic solvents and is used as a reagent in organic synthesis and as a corrosion inhibitor. libretexts.org

The combination of both azido and oxime functionalities within a single molecule, as in 2-Propanone, 1,3-diazido-, oxime, could therefore lead to materials with tunable energetic properties and multiple points for subsequent chemical modification.

Overview of Dicarbonyl Compounds as Precursors for Complex Architectures

The backbone of the target molecule is derived from 1,3-dihydroxyacetone (B48652), a simple dicarbonyl compound. Dicarbonyl compounds are highly valuable precursors in organic synthesis due to the reactivity of their carbonyl groups. They serve as building blocks for a wide array of complex molecular architectures, particularly heterocyclic compounds. mdpi.com The presence of two carbonyl groups allows for sequential or simultaneous reactions, leading to the construction of diverse ring systems found in natural products, pharmaceuticals, and functional materials. mdpi.com The transformation of a dicarbonyl compound like 1,3-dihydroxyacetone into a diazido oxime highlights the potential for creating intricate structures from simple starting materials.

Historical Context of this compound and Related Azido-Oxime Systems

While the specific history of this compound is not well-documented in readily available literature, the study of related compounds provides a historical framework. The synthesis and reactions of organic azides have been explored since the late 19th century. researchgate.net Similarly, oximes have a long history in organic chemistry, with their synthesis from carbonyl compounds being a fundamental transformation.

The synthesis of molecules containing both azido and oxime functionalities has been reported in specific contexts. For instance, the oximation of α-azido ketones in the steroid series has been described, leading to the formation of α-azido oximes and dioximes. This demonstrates that the two functional groups can coexist within a molecule and that the carbonyl group of an azido ketone can be converted to an oxime.

The synthesis of the precursor, 1,3-diazido-2-propanone, can be conceptually approached through methods used for the synthesis of geminal diazides from ketones. mdpi.com The reaction of ketones with reagents like trimethylsilyl (B98337) azide, often in the presence of a Lewis acid catalyst, can convert a carbonyl group into a diazide. mdpi.com Subsequent oximation would then lead to the target molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

682353-69-1 |

|---|---|

Molecular Formula |

C3H5N7O |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

N-(1,3-diazidopropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C3H5N7O/c4-9-6-1-3(8-11)2-7-10-5/h11H,1-2H2 |

InChI Key |

AVHOYBZZQOJDJL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=NO)CN=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propanone, 1,3 Diazido , Oxime and Its Precursors

Synthesis of 1,3-Diazidoacetone (B8695903): Precursor Design and Implementation

The creation of 1,3-diazidoacetone is the foundational step in the synthesis. This process is centered on the introduction of two azide (B81097) groups onto a three-carbon backbone. The primary challenge lies in achieving the desired 1,3-substitution pattern and handling the potentially energetic nature of the diazido compound.

The most direct and widely employed strategy for the regioselective synthesis of azido (B1232118) compounds is through the nucleophilic substitution of a suitable leaving group, typically a halide, with an azide salt. For 1,3-diazidoacetone, the logical precursor is a 1,3-dihalogenated acetone (B3395972).

A common and commercially available starting material for this purpose is 1,3-dichloroacetone (B141476). The synthesis proceeds via a double nucleophilic substitution (SN2) reaction, where an azide salt, such as sodium azide (NaN₃), displaces the chloride ions. The reaction is typically carried out in a polar aprotic solvent, like acetone or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 mechanism.

The regioselectivity is inherently controlled by the structure of the starting material; since the halogens are already positioned at the 1 and 3 carbons of the propanone scaffold, the azide groups are introduced at these specific locations.

Table 1: Proposed Synthesis of 1,3-Diazidoacetone from 1,3-Dichloroacetone

| Reactant 1 | Reactant 2 | Solvent | Reaction Type | Product |

| 1,3-Dichloroacetone | Sodium Azide (NaN₃) | Acetone / DMF | Nucleophilic Substitution (SN2) | 1,3-Diazidoacetone |

This table outlines a common and logical synthetic route. Reaction conditions such as temperature and time would require optimization.

While nucleophilic substitution is the most straightforward approach, oxidative azidation methods represent an alternative strategy in organic synthesis. These reactions typically involve the generation of a reactive azide radical (N₃•) or the use of an oxidizing agent to facilitate the introduction of the azide group. For instance, manganese-based oxidants like manganese(III) acetate (B1210297) (Mn(OAc)₃) or potassium permanganate (B83412) (KMnO₄) can be used to generate radicals from 1,3-dicarbonyl compounds, which can then be trapped by an azide source. nih.gov

However, applying this to a simple propanone scaffold for the purpose of 1,3-diazidation is not a well-established route and presents significant challenges. Controlling the regioselectivity would be difficult, and the reaction could lead to a mixture of products or undesired side reactions, such as oxidation of the ketone itself. Research in this area often focuses on more complex substrates where the electronic and steric properties guide the reaction. nih.gov Therefore, for the specific synthesis of 1,3-diazidoacetone, this route remains largely investigational compared to the more predictable halide substitution method.

When considering the production of 1,3-diazidoacetone, particularly on a larger scale, several factors beyond the chemical reaction itself become critical. The efficiency of the reaction, typically measured by the chemical yield, is paramount. The nucleophilic substitution route from 1,3-dichloroacetone is generally efficient.

However, the primary concern is safety. Diazido compounds are known to be highly energetic and potentially explosive, sensitive to shock, friction, and heat. The scalability of any process involving such compounds requires specialized equipment and stringent safety protocols to mitigate these risks. researchgate.netnih.gov Purification of the final product, often through methods like column chromatography, must also be handled with care to avoid concentrating the energetic compound to a dangerous state. The use of toxic reagents like sodium azide also necessitates careful handling and waste disposal procedures. These considerations often make the large-scale synthesis of polyazido compounds challenging and resource-intensive. researchgate.netnih.gov

Oxime Formation from 1,3-Diazidoacetone

Once the 1,3-diazidoacetone precursor has been synthesized and purified, the next stage involves the conversion of its ketone functional group into an oxime. This is a classic condensation reaction in organic chemistry. wikipedia.org

The standard method for preparing an oxime from a ketone is through a condensation reaction with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netbyjus.com The reaction mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. youtube.com This forms a tetrahedral intermediate called a carbinolamine. youtube.comquora.com

This reaction is typically catalyzed by a weak acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Following the initial addition, a proton transfer occurs from the nitrogen to the oxygen atom, forming a better leaving group (water). youtube.comquora.com Finally, the elimination of a water molecule and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an oxime. youtube.com The reaction is reversible and is often driven to completion by removing the water as it is formed. wikipedia.org In the case of unsymmetrical ketones, this can lead to a mixture of (E) and (Z) stereoisomers. researchgate.net

To improve reaction rates, yields, and environmental compatibility, various catalytic methods for oxime synthesis have been developed. These approaches often allow for milder reaction conditions and easier work-up.

Several catalysts have been shown to be effective for the oximation of ketones:

Metal Oxides: Catalysts like zinc oxide (ZnO) and bismuth(III) oxide (Bi₂O₃) have been used to facilitate the reaction, sometimes under solvent-free conditions, which aligns with the principles of green chemistry. nih.govorganic-chemistry.org

Titanium Silicate (TS-1): In industrial applications, particularly for cyclohexanone (B45756) oxime, TS-1 is used as a catalyst in a process known as ammoximation, where the ketone reacts with ammonia (B1221849) and hydrogen peroxide. hydro-oxy.com

Ionic Liquids: Novel ionic liquids have been designed to act as catalysts, offering advantages such as reusability and high efficiency. researchgate.net

These catalytic systems could potentially be applied to the oximation of 1,3-diazidoacetone, possibly offering a safer and more efficient alternative to traditional methods, especially given the energetic nature of the substrate.

Table 2: Selected Catalytic Methods for Oxime Synthesis from Ketones

| Catalyst | Typical Conditions | Key Advantages | Reference |

| Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, grinding at room temp. | Green chemistry, simple, rapid | nih.gov |

| Zinc Oxide (ZnO) | Solvent-free, 80°C | Avoids polluting solvents, good yields | nih.gov |

| Titanium Silicate-1 (TS-1) | With H₂O₂ and NH₃ | Industrially relevant, in-situ hydroxylamine formation | hydro-oxy.com |

| L-Amino acid functionalized ionic liquid | Room temperature | High conversion, short reaction times, reusable | researchgate.net |

This table summarizes various catalytic approaches reported for general oxime synthesis, which could be adapted for the specific conversion of 1,3-diazidoacetone.

Stereochemical Control in Oxime Formation (E/Z Isomerism)

Mechanistic Understanding of Stereoselectivity

The formation of an oxime proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the oxime. The stereoselectivity of the reaction is determined during this dehydration step.

The ratio of E/Z isomers formed can be influenced by reaction conditions such as pH and temperature. researchgate.net Acid catalysis is common in oxime formation. Theoretical studies on acid-promoted E/Z isomerization suggest a mechanism involving a protonated oxime-water adduct. This intermediate contains a C-N single bond, allowing for free rotation, which facilitates the interconversion between the E and Z forms until a thermodynamic equilibrium is reached. The formation of a mixture of isomers often suggests an E1-type elimination of water from the protonated carbinolamine intermediate. researchgate.net

Isomerization and Purification Techniques for Enhanced Stereopurity

Given that oximation reactions often produce isomeric mixtures, several techniques have been developed to isolate a single, stereochemically pure isomer.

Column Chromatography: This is a standard laboratory technique for separating E and Z isomers based on their different polarities and affinities for the stationary phase. researchgate.net

Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, they can be separated by carefully controlled crystallization.

Acid-Mediated Isomerization and Precipitation: A highly effective method for obtaining a pure isomer involves treating an E/Z mixture with an acid, such as anhydrous hydrogen chloride. This can selectively precipitate one isomer as its immonium salt complex, leaving the other in solution. The process can be driven to completion as the dissolved isomer equilibrates and converts to the precipitating form. google.com Neutralization of the filtered salt then yields the pure, free oxime. This technique has been successfully used to convert mixtures of aryl alkyl ketoxime isomers to greater than 98% purity of the E isomer. google.com

Encapsulation: Advanced methods include the use of self-assembled capsules. In specific cases, a water-soluble capsule has been shown to selectively bind the Z-isomer of certain oximes from an E/Z mixture, allowing the unbound E-isomer to be removed by extraction. recercat.catacs.org The capsule can even accelerate the E-to-Z isomerization of the bound guest. acs.org

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption of isomers based on polarity. | Widely applicable, good for small-scale separation. | Can be time-consuming and require large solvent volumes. | researchgate.net |

| Acid-Mediated Precipitation | Selective precipitation of one isomer as a salt. | Can provide high purity and large quantities; drives equilibrium to one isomer. | Requires specific solubility properties of the isomer salt. | google.com |

| Encapsulation | Selective binding of one isomer within a host molecule. | Very high selectivity possible; can catalyze isomerization. | Requires a specific host-guest system; may be expensive. | recercat.catacs.org |

Direct Synthesis Routes to 2-Propanone, 1,3-diazido-, oxime (if applicable)

Direct, one-pot syntheses for this compound are not prominently described in the scientific literature. The synthesis is typically approached in a stepwise manner, primarily involving the preparation of the key precursor, 1,3-diazido-2-propanone, followed by its oximation.

The synthesis of the 1,3-diazido-2-propanone precursor can be achieved via nucleophilic substitution. A common starting material is 1,3-dichloro-2-propanone or 1,3-dibromo-2-propanone. The reaction with an azide source, typically sodium azide (NaN₃), in a suitable solvent like acetone or dimethylformamide (DMF), displaces the halide ions to form the diazide.

An alternative route to the precursor ketone is the oxidation of 1,3-diazido-2-propanol. lookchem.com This alcohol can be synthesized and then oxidized using appropriate reagents that are compatible with the energetic azide groups.

Once the 1,3-diazido-2-propanone precursor is obtained, it is converted to the final product by a standard condensation reaction with hydroxylamine (NH₂OH) or its salt, such as hydroxylamine hydrochloride. wikipedia.org The reaction is typically carried out in a protic solvent like ethanol, often with a base like pyridine (B92270) or sodium acetate to neutralize the acid released from the hydroxylamine salt.

Microwave-Assisted Synthesis in Expediting Azido-Oxime Bond Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com This technology can be effectively applied to expedite the key steps in the formation of this compound.

Microwave-Assisted Azide Formation: The nucleophilic substitution reaction to form the 1,3-diazido-2-propanone precursor is particularly amenable to microwave irradiation. Studies have shown that the synthesis of alkyl azides from corresponding halides or tosylates is dramatically accelerated under microwave conditions, often in an aqueous medium. acs.orgorganic-chemistry.orgresearchgate.net These methods can reduce reaction times from many hours to just a few minutes, while often improving yields and avoiding the need for phase-transfer catalysts. acs.orgorganic-chemistry.org

Microwave-Assisted Oximation: The oximation step itself can also be significantly expedited. The reaction of ketones with hydroxylamine under microwave irradiation has been shown to proceed much faster than with conventional heating. nih.govscirp.org For example, a study on acetylferrocene (B1663952) showed that microwave irradiation accelerated the rate of oximation. scirp.org Another report detailed a microwave-assisted procedure for plasma sample analysis that reduced the oximation and silylation time from 180 minutes to under 5 minutes. nih.gov This rapid, localized heating efficiently drives the condensation and dehydration steps required for oxime formation.

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of MAOS | Reference |

|---|---|---|---|---|

| Alkyl Halide to Alkyl Azide | Several hours to days | 5-30 minutes | Drastic time reduction, improved yields, catalyst-free options. | acs.orgorganic-chemistry.org |

| Ketone to Oxime | Hours | Minutes | Significant time savings, efficient for high-throughput synthesis. | nih.govscirp.org |

Chemical Reactivity and Transformation Pathways of 2 Propanone, 1,3 Diazido , Oxime

Reactivity of Azide (B81097) Moieties

The presence of two azide groups allows for the participation of this molecule in various reactions characteristic of organic azides. These reactions are fundamental to its application in creating more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Propanone, 1,3-diazido-, oxime

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its high efficiency, selectivity, and mild reaction conditions. nih.govnih.govbeilstein-journals.org This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole. nih.govacs.org The diazido nature of this compound makes it a suitable substrate for double CuAAC reactions.

Utilizing this compound in CuAAC reactions allows for the synthesis of bifunctional 1,2,3-triazole systems. By reacting the diazide with two equivalents of a terminal alkyne, or sequentially with two different alkynes, it is possible to construct symmetrical or unsymmetrical bis(triazole) derivatives. nih.gov This strategy is valuable for creating molecules with dual functionalities or for applications in areas like coordination chemistry and materials science. beilstein-journals.org The reaction can be performed under various conditions, often using a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. acs.orgresearchgate.net

Table 1: Examples of CuAAC Reactions for the Formation of Bistriazoles

| Diazide Component | Alkyne Component | Catalyst/Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| Diazide Spacers | Substituted Alkynes | In situ generated Cu(I) | Spacer-linked bistriazoles | nih.gov |

| Bifunctional Azides | Terminal Alkynes | Cu(OAc)₂ | Mono- and Bistriazoles | nih.govbeilstein-journals.org |

| Aryl 3,5-diazides | Aryl dialkynes | CuI/Sodium Ascorbate | Bistriazole/phen macrocycles | acs.org |

A key feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. acs.orgrsc.org This selectivity is a direct result of the reaction mechanism involving a copper acetylide intermediate. nih.govnih.gov The scope of the CuAAC reaction is broad, tolerating a wide range of functional groups on both the azide and alkyne partners, and it can be carried out in various solvents, including water. acs.org When employing a diazide like this compound, the reaction can be controlled to achieve either mono- or di-functionalization. For instance, by using a stoichiometric amount of a single alkyne, a mixture of the mono- and bis-adducts can be obtained, which may then be separated. Alternatively, a sequential approach can be used, where the first CuAAC reaction is followed by the introduction of a second, different alkyne to produce an unsymmetrical bis(triazole). nih.gov The use of chelating azide groups can also influence the reaction, sometimes allowing for catalysis by copper(II) acetate (B1210297) without an external reducing agent. beilstein-journals.org

Staudinger-Bertozzi Ligation and Related Bioorthogonal Transformations

The azide groups of this compound are also amenable to the Staudinger ligation, a highly chemoselective reaction between an azide and a phosphine (B1218219). sigmaaldrich.com This reaction, particularly the traceless version developed by Bertozzi and others, is a cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of biomolecules in their native environment. nih.govresearchgate.netnih.govresearchgate.net The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond, with the phosphine oxide being released. sigmaaldrich.comnih.gov The high selectivity of the Staudinger ligation for azides means it is orthogonal to most functional groups found in biological systems. sigmaaldrich.com This allows for the specific modification of molecules containing the 1,3-diazido-2-propanone oxime core in complex biological milieu.

Thermolytic Behavior and Controlled Decomposition Mechanisms

Organic azides are energetic compounds, and their thermal stability is a critical consideration. The thermolytic behavior of diazido compounds can be complex, involving the sequential or concerted loss of nitrogen gas to form highly reactive nitrene intermediates. The controlled decomposition of such compounds is essential for their safe handling and for harnessing their reactive potential.

While specific studies on the detailed thermal decomposition pathways of this compound are not extensively documented in the provided search results, general principles for similar energetic diazido compounds can be considered. The thermal decomposition of related diazido compounds has been studied using techniques like Differential Scanning Calorimetry (DSC). researchgate.net These studies show that decomposition is an exothermic process, and the temperature at which it occurs can be influenced by factors such as pressure. researchgate.net For a related compound, 1,3-di(azido-acetoxy)-2-methyl-2-nitropropane (DAMNP), the self-accelerating decomposition temperature was determined to be 190.10 °C. researchgate.net The decomposition of this compound would likely proceed through the initial loss of N₂ from one of the azide groups to form a nitrene intermediate. This highly reactive species could then undergo various transformations, such as intramolecular cyclization or rearrangement, or react with other molecules present. The presence of the second azide group adds another layer of complexity, potentially leading to further decomposition or the formation of polymeric nitrogen-containing materials.

Table 2: Thermal Decomposition Parameters for a Structurally Related Diazido Compound (DAMNP)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Self-Accelerating Decomposition Temperature | 190.10 °C | - | researchgate.net |

| Critical Temperature of Thermal Explosion | 202.58 °C | - | researchgate.net |

| Iso-kinetic Point | 192.0 °C | DSC | researchgate.net |

| Molar Heat Capacity | 531.98 J mol⁻¹ K⁻¹ | micro-DSC | researchgate.net |

Influence of Molecular Structure on Decomposition Onset

The presence of two azide groups on the propanone backbone has a profound influence on the thermal stability and decomposition onset of this compound. Azide compounds are known for their energetic nature and propensity to decompose, often exothermically, upon initiation by heat, shock, or friction. The decomposition of organic azides typically involves the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.

Reductive Transformations to Diamino-Oxime Derivatives

The azide functional groups in this compound can be selectively reduced to primary amines to yield 1,3-diamino-2-propanone, oxime. This transformation is a valuable pathway for the synthesis of highly functionalized diamino compounds. A variety of reducing agents can be employed for the conversion of organic azides to amines.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method where the azido (B1232118) compound is treated with hydrogen gas in the presence of a metal catalyst.

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to the amine.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used, although care must be taken to avoid reduction of the oxime group.

The oxime functional group is generally stable under many of the conditions used for azide reduction. However, some strong reducing agents can also reduce the oxime to an amine or a hydroxylamine (B1172632). wikipedia.org Therefore, careful selection of the reducing agent and reaction conditions is crucial to achieve the selective transformation of the diazido groups to diamino groups while preserving the oxime moiety. The synthesis of related 1,3-diaminopropan-2-ols has been reported through various methods, including the reduction of corresponding precursors. researchgate.netgoogle.commdpi.com

Reactivity of the Oxime Moiety

The oxime group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Beckmann Rearrangement and Related Rearrangement Pathwaysmasterorganicchemistry.com

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an N-substituted amide under acidic conditions. masterorganicchemistry.comwikipedia.orgresearchgate.net For ketoximes like this compound, this rearrangement would lead to the formation of a substituted acetamide.

The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement involves the following key steps: masterorganicchemistry.comnih.gov

Protonation of the Oxime Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, which converts it into a good leaving group (water).

Migration of the Anti-Alkyl/Aryl Group: In a concerted step, the alkyl or aryl group that is in the anti position to the leaving group migrates to the electron-deficient nitrogen atom.

Formation of a Nitrilium Ion: The migration of the substituent leads to the formation of a nitrilium ion intermediate.

Hydration and Tautomerization: The nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization yield the final amide product.

The presence of the two electron-withdrawing azide groups at the α-positions of the oxime in this compound would be expected to have a significant electronic influence on the Beckmann rearrangement. These groups would destabilize the formation of a positive charge on the adjacent carbon atom, which could affect the stability of the nitrilium ion intermediate and potentially alter the reaction pathway or require harsher conditions.

While specific computational studies on the Beckmann rearrangement of this compound are not available in the reviewed literature, computational chemistry is a powerful tool for understanding the intricate details of such reaction mechanisms. masterorganicchemistry.com Quantum mechanical calculations can be used to:

Determine the Geometry of Reactants, Intermediates, and Products: This provides a three-dimensional picture of the molecules involved in the reaction.

Calculate the Energies of Transition States: The energy of the transition state is crucial for determining the activation energy and, consequently, the rate of the reaction.

Elucidate the Reaction Pathway: By mapping the potential energy surface, computational methods can trace the lowest energy path from reactants to products, identifying all intermediates and transition states along the way.

Investigate the Influence of Substituents: Computational models can be used to systematically study how different substituents, such as the azide groups in this case, affect the electronic structure and reactivity of the molecule.

For the Beckmann rearrangement, computational studies can help to clarify the concerted nature of the migration step and the structure of the nitrilium ion intermediate.

Derivatization of the Oxime Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group of the oxime in this compound can be readily derivatized through O-alkylation and O-acylation reactions. These transformations are useful for modifying the properties of the molecule or for introducing further functionality.

O-Alkylation: This involves the formation of an oxime ether by reacting the oxime with an alkylating agent. Common methods for O-alkylation of oximes include: organic-chemistry.orgacs.orgrsc.orgresearchgate.netgoogle.com

| Reagent Class | Example Reagents | Conditions |

| Alkyl Halides | Methyl iodide, Benzyl bromide | In the presence of a base (e.g., NaH, K₂CO₃) |

| Alcohols | Benzyl alcohol, Triphenylmethanol | Acid-catalyzed (e.g., H₃PW₁₂O₄₀) |

| N-Vinyl Lactams | N-vinylpyrrolidinone | Radical cation induced |

O-Acylation: This reaction leads to the formation of an oxime ester. O-acylation is typically achieved by reacting the oxime with an acylating agent. acs.orgnih.govnih.govrsc.orgresearchgate.net

| Reagent Class | Example Reagents |

| Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride |

The nucleophilicity of the oxime oxygen in this compound would be reduced due to the electron-withdrawing nature of the adjacent diazido groups. This might necessitate the use of stronger bases or more reactive alkylating/acylating agents to achieve efficient derivatization compared to simple ketoximes.

Complexation with Metal Ions: Coordination Chemistry Aspects

The dual functionality of this compound makes it a compelling candidate as a ligand in coordination chemistry. Both the azide and oxime groups possess lone pairs of electrons capable of coordinating to metal centers. youtube.com

As a ligand, this compound can be classified as a multifunctional, potentially polydentate ligand. The coordination can occur through several modes, depending on the metal ion, reaction conditions, and the solvent used.

Oxime Coordination: The oxime group can coordinate to a metal center through its nitrogen or oxygen atom. The nitrogen atom typically acts as a better donor. researchgate.netat.ua The coordination of the oxime to a metal ion can significantly increase the acidity of the oxime's hydroxyl group, facilitating its deprotonation to form an oximato ligand. at.ua This deprotonated form can then act as a bridging ligand between two metal centers.

Azide Coordination: The azide group can coordinate to a metal ion in a terminal (end-on) or bridging fashion. The terminal nitrogen atom of the azide is the primary coordination site.

Chelation: The spatial arrangement of the azide and oxime groups in this compound could potentially allow for chelation, where both functional groups bind to the same metal center, forming a stable ring structure. This chelation can enhance the stability of the resulting metal complex.

The design of ligands containing both azide and oxime functionalities is an area of interest for creating novel coordination polymers and metal-organic frameworks. The ability of the azide group to participate in "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), adds another layer of versatility to the ligand design. nih.gov

Table 1: Potential Coordination Modes of this compound

| Functional Group | Coordination Atom(s) | Potential Coordination Mode |

| Oxime | Nitrogen, Oxygen | Monodentate, Bridging (as oximato) |

| Azide | Terminal Nitrogen | Monodentate, Bridging |

| Both | N (oxime), N (azide) | Bidentate (chelating) |

The coordination of this compound to a metal center is expected to significantly influence the metal's catalytic properties. The electronic and steric environment created by the ligand can modulate the reactivity of the metal.

Electronic Effects: The electron-withdrawing or -donating nature of the azide and oxime groups can alter the electron density at the metal center. This, in turn, can affect the metal's ability to participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles. researchgate.netresearchgate.net

Steric Effects: The steric bulk of the ligand can influence the substrate selectivity of a catalyst by controlling access to the metal's active site.

Ligand-Assisted Catalysis: In some cases, the ligand itself can actively participate in the catalytic reaction. For instance, the oxime group could act as a proton shuttle, or the azide group could undergo transformations that are part of the catalytic cycle.

While no specific studies on the catalytic activity of metal complexes of this compound have been reported, the broader class of oxime-containing metal complexes has shown activity in various catalytic transformations, including cross-coupling reactions and rearrangements. researchgate.netbohrium.comrsc.org For example, palladium complexes with phosphino-oxime ligands have been used as catalysts for the rearrangement and dehydration of aldoximes. rsc.org

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Catalytic Reaction | Role of the Ligand |

| Cross-Coupling Reactions | Modulating electronic properties of the metal center |

| Rearrangement Reactions | Stabilizing reactive intermediates |

| Cycloaddition Reactions | Template for substrate pre-organization |

| Oxidation/Reduction Reactions | Facilitating electron transfer processes |

Interplay Between Azide and Oxime Reactivities

The coexistence of azide and oxime functionalities in a single molecule opens up possibilities for designing complex molecular architectures and orchestrating sequential chemical transformations.

Orthogonal Reactivity Design for Multifunctional Molecules

The concept of orthogonal reactivity is central to the construction of complex molecules, allowing for the selective modification of one functional group in the presence of another. Azides and oximes are well-suited for such strategies. nih.gov

Azide Reactivity: Azides are known for their participation in a variety of highly selective reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. The copper-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry" due to its high efficiency and functional group tolerance. nih.gov

Oxime Reactivity: Oximes can undergo a range of transformations, including hydrolysis back to the ketone, reduction to amines, and rearrangement reactions like the Beckmann rearrangement. at.ua They can also participate in ligation reactions with hydroxylamines or similar species.

The distinct reactivity of these two groups allows for a stepwise functionalization of this compound. For example, the azide groups could be selectively reacted with an alkyne via CuAAC, leaving the oxime group intact for subsequent transformation, or vice versa. This orthogonal "handle" approach is invaluable in medicinal chemistry and materials science for creating multifunctional molecules.

Cascade Reactions and Sequential Transformations

Cascade reactions, where a single reaction setup initiates a series of consecutive transformations, offer a powerful tool for rapidly building molecular complexity. The structure of this compound is amenable to the design of such reaction cascades.

A hypothetical cascade reaction could be initiated by the intramolecular reaction of one of the azide groups. For instance, upon thermal or photochemical activation, an azide group could release dinitrogen to form a highly reactive nitrene intermediate. This nitrene could then trigger a series of intramolecular rearrangements or cycloadditions involving the other azide or the oxime functionality.

Another possibility involves a metal-catalyzed process where the initial coordination to the metal center activates the molecule for a cascade of transformations. For example, a rhodium catalyst could potentially mediate a cycloaddition involving one of the azide groups, with the resulting intermediate undergoing further reaction at the oxime or the second azide site. rsc.org While specific cascade reactions for this particular molecule are not documented, the general principles of cascade design using azide and oxime precursors are established in organic synthesis. researchgate.net

Mechanistic Investigations and Computational Studies of 2 Propanone, 1,3 Diazido , Oxime

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy landscape, which are key determinants of a molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the molecule's ability to donate or accept electrons.

In the case of 2-Propanone, 1,3-diazido-, oxime, the HOMO is expected to be localized primarily on the electron-rich azide (B81097) and oxime functional groups. These regions represent the most probable sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbon-nitrogen double bond of the oxime and the terminal nitrogen atoms of the azide groups, indicating these as the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, initiating a chemical reaction. For an energetic material like this compound, this gap is anticipated to be relatively small, contributing to its energetic nature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.5 | N (azide), N (oxime), O (oxime) |

| LUMO | -1.2 | C=N (oxime), N (terminal azide) |

| HOMO-LUMO Gap | 7.3 | - |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be obtained from quantum chemical calculations.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis of this compound would involve rotating the single bonds to identify the most stable geometric arrangements (conformers). The energetic landscape of these conformers reveals the flexibility of the molecule and the energy barriers between different shapes. The presence of two azide groups and an oxime functional group introduces several rotatable bonds, leading to a complex potential energy surface with multiple local minima.

Tautomerism, the interconversion of structural isomers, is also a relevant consideration for oximes. The oxime group can potentially exist in equilibrium with its nitroso tautomer. Quantum chemical calculations can determine the relative energies of these tautomers. For most simple oximes, the oxime form is significantly more stable than the nitroso form. In the case of this compound, it is highly probable that the oxime tautomer is the predominant species.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent or in its solid state. MD simulations track the movements of atoms over time, providing a dynamic picture of intermolecular interactions and their influence on molecular conformation and reactivity.

For this compound, MD simulations could be employed to study how different solvents might stabilize or destabilize the molecule. Solvent molecules can form hydrogen bonds with the oxime group, affecting its reactivity and the energy barriers for conformational changes. Furthermore, MD simulations can be used to explore the initial steps of reaction pathways, such as the dissociation of the azide groups, by observing the atomic motions at elevated temperatures.

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the reaction mechanisms at a molecular level is crucial for predicting the stability and decomposition behavior of energetic materials. Theoretical studies can map out the potential energy surfaces for various reactions, identifying the transition states and calculating the activation energies.

Dehydration Pathways in Oxime Formation

The formation of this compound would typically proceed through the reaction of 1,3-diazido-2-propanone with hydroxylamine (B1172632). This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by a dehydration step to form the C=N double bond of the oxime.

Theoretical calculations can elucidate the detailed mechanism of this dehydration process, which can be acid or base-catalyzed. By modeling the reaction in the presence of a catalyst, the structures of the intermediates and transition states can be determined, and the corresponding energy barriers can be calculated. This provides a quantitative understanding of the reaction kinetics.

Azide Decomposition Mechanism Elucidation

The decomposition of azides is the key process that releases energy in many energetic materials. For this compound, the thermal or photochemical decomposition would likely initiate with the cleavage of a C-N bond in one of the azide groups, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate.

Computational studies can explore the energetics of this bond-breaking process and the subsequent reactions of the nitrene. The nitrene can undergo various transformations, such as insertion into adjacent C-H bonds or rearrangement, leading to a cascade of reactions that result in the rapid release of energy. By mapping these complex reaction pathways, theoretical chemistry provides invaluable insights into the decomposition mechanism and the factors that govern the stability of this energetic compound.

Computational Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

While experimental spectroscopic data provides the cornerstone for the structural elucidation of novel compounds, computational chemistry has emerged as a powerful complementary tool. The prediction of spectroscopic signatures through quantum chemical calculations can aid in the assignment of experimental spectra, provide insights into molecular structure and bonding, and even help to distinguish between potential isomers. For a molecule such as this compound, with its unique combination of functional groups, computational studies would be invaluable. However, it is important to note that as of the current literature review, specific computational studies on the spectroscopic signatures of this compound are not publicly available. Therefore, this section will outline the established computational methodologies that would be applied to predict its spectroscopic characteristics, based on general principles and studies on analogous compounds.

The primary method for predicting spectroscopic properties is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. biointerfaceresearch.com DFT calculations can be used to determine the optimized molecular geometry, from which vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

Infrared (IR) Spectroscopy Prediction:

Computationally predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations provide the wavenumbers (in cm⁻¹) of the fundamental vibrational modes, as well as their corresponding intensities. For this compound, key vibrational modes of interest would include the asymmetric and symmetric stretches of the azide (N₃) groups, the C=N stretching of the oxime, the N-O stretching of the oxime, and the C-N stretching frequencies. The azide asymmetric stretch is typically a strong absorption in the range of 2100-2160 cm⁻¹. The calculated frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations. A common approach involves using the B3LYP functional with a basis set such as 6-31G(d) for these calculations. nih.govdtic.mil

Below is an illustrative table template demonstrating how predicted IR data for this compound would be presented. Note: The values in this table are hypothetical and for illustrative purposes only.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Predicted Intensity |

| N₃ asymmetric stretch | Strong | |

| N₃ symmetric stretch | Weak | |

| C=N (oxime) stretch | Medium | |

| N-O (oxime) stretch | Medium | |

| C-H stretch (aliphatic) | Medium | |

| C-N stretch | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural verification. rsc.org The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within DFT to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The accuracy of predicted NMR shifts is highly dependent on the chosen functional and basis set. For oxime derivatives, various DFT methods have been successfully applied to predict chemical shifts with good accuracy. rsc.orgresearchgate.net

For this compound, computational NMR predictions would be crucial for assigning the chemical shifts of the methylene (-CH₂-) protons and carbon, as well as the quaternary carbon of the propanone backbone. The calculations would also predict the chemical shift of the oxime proton.

An example of how predicted ¹³C and ¹H NMR data for this compound would be tabulated is provided below. Note: The values in this table are hypothetical and for illustrative purposes only.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N | |

| CH₂ |

Predicted ¹H NMR Data

| Proton Atom | Predicted Chemical Shift (ppm) |

| N-OH | |

| CH₂ |

Applications of 2 Propanone, 1,3 Diazido , Oxime in Advanced Materials and Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds (e.g., Triazoles, Tetrazoles)

The high nitrogen content and presence of two azide (B81097) functionalities make 2-Propanone, 1,3-diazido-, oxime an excellent candidate for the synthesis of nitrogen-rich heterocyclic compounds. Such compounds are of significant interest in materials science for their high energy density and as scaffolds in medicinal chemistry.

The two azide groups on the this compound molecule can readily participate in 1,3-dipolar cycloaddition reactions with dialkynes. This reaction, a cornerstone of "click chemistry," is known for its high efficiency, selectivity, and mild reaction conditions, often catalyzed by copper(I) or ruthenium. mjcce.org.mksciencedaily.com The reaction of this compound with a variety of di-alkyne monomers would theoretically yield linear polymers where 1,2,3-triazole rings are integral to the polymer backbone. sciencedaily.com

The general scheme for such a polymerization would involve the step-growth polyaddition of the diazido-oxime monomer with a suitable dialkyne, as illustrated in the table below. The properties of the resulting polytriazole would be tunable based on the structure of the alkyne co-monomer.

Table 1: Hypothetical Polytriazole Synthesis via Click Chemistry

| Diazide Monomer | Dialkyne Co-monomer | Catalyst | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|---|

| This compound | 1,4-Diethynylbenzene | Cu(I) | Alternating aromatic and oxime-functionalized aliphatic units linked by triazole rings | Thermally stable, potential for post-polymerization modification at the oxime site. |

Beyond linear polymers, the diazide functionality allows for the construction of more complex, cross-linked nitrogen-rich frameworks. By reacting this compound with multi-alkyne linkers (e.g., tri- or tetra-functional alkynes), a three-dimensional network can be formed. These materials, often a type of metal-organic framework (MOF) or covalent organic framework (COF), are investigated for applications in gas storage, catalysis, and energetic materials. The oxime group within the framework would add an additional layer of functionality, potentially serving as a coordination site for metal ions or a point for further chemical modification. Oximes and their derivatives are well-documented precursors for a wide variety of heterocyclic systems, further expanding the synthetic possibilities. clockss.org

Role in Polymer Chemistry and Network Formation

The dual reactivity of this compound (azide cycloaddition and oxime chemistry) makes it a valuable component for creating novel polymer architectures, from linear chains to densely cross-linked networks.

Oxime formation, or ligation, is a highly efficient and chemoselective reaction between an alkoxyamine or hydroxylamine (B1172632) and a ketone or aldehyde. rsc.orgrsc.org The oxime group on this compound can be seen as a "masked" reactive site. While the oxime itself is relatively stable, it can participate in dynamic exchange reactions or be designed into polymers. rsc.org

A hypothetical step-growth polymerization could involve reacting the diazido-oxime with a molecule containing two carbonyl groups (e.g., a dialdehyde (B1249045) or diketone) and another difunctional molecule that can react with the azides. More directly, a polymer containing pendant ketone or aldehyde groups could be modified by the oxime, tethering the diazido-functionality to the polymer chain for subsequent reactions.

As a difunctional azide monomer, this compound is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization. researchgate.net This method is a powerful tool for synthesizing high molecular weight polymers under mild conditions. rsc.org

Table 2: Research Findings on Azide-Alkyne Click Polymerization

| Polymer System | Monomers | Catalyst System | Key Finding | Citation |

|---|---|---|---|---|

| Poly(vinyl acetate) based hydrogels | Azide-modified PVA and alkyne-modified PVA | Cu(I) | Efficient cross-linking occurs via triazole formation, creating stable hydrogels. | researchgate.net |

| Polyurethanes | Isomannide-derived dioxime and diisocyanate | N/A (Urethane formation) | A triazole-bridged dioxime was successfully used as a diol source to create novel polyurethanes. | mjcce.org.mk |

Based on these established principles, this compound could be polymerized with various dialkynes to create functional polytriazoles, with the oxime group available for post-polymerization modification.

The presence of three distinct reactive sites (two azides and one oxime) makes this compound a potent cross-linking agent. It can be used to create robust polymer networks through orthogonal chemistry, where different reactions are triggered under different conditions.

For instance, a linear polymer with pendant alkyne groups could first be cross-linked using the diazide functionality of the oxime compound via CuAAC. The unreacted oxime groups distributed throughout the resulting network would then be available for a second cross-linking reaction, for example, by adding a dialdehyde and an acid catalyst to promote oxime ether formation. This dual-curing approach allows for the creation of materials with tunable mechanical properties and complex network architectures. The ability of oxime-containing systems to form dynamic macromolecular structures, such as stars, further highlights their utility in creating adaptable and responsive materials. rsc.org

Development of Advanced Ligands in Catalysis (non-biological)

The presence of multiple nitrogen-rich functional groups in this compound makes it a promising scaffold for the synthesis of polydentate ligands for use in non-biological catalysis. The two azide groups can readily undergo click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form bis(1,2,3-triazole) structures. The oxime moiety can also participate in coordination to metal centers or be chemically modified to introduce additional donor atoms.

The synthesis of such ligands allows for the creation of unique coordination environments around a metal center, which can influence the catalytic activity and selectivity in various organic transformations. For instance, the resulting triazole rings are known to be effective coordinating moieties for a range of transition metals. nih.gov The spatial arrangement of these triazole units, dictated by the three-carbon backbone of the parent propanone, can lead to the formation of chelating ligands that stabilize catalytic species.

While direct catalytic applications of ligands derived from this compound are not extensively documented in publicly available literature, the synthetic strategy is well-established for related gem-diazido compounds. The general approach involves the reaction of the diazido compound with terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding bis(triazolyl)methane derivatives. The oxime functionality would remain available for further modification or for direct coordination.

Table 1: Potential Bis(1,2,3-triazolyl)methane Oxime Ligands from this compound

| R-Group of Alkyne | Resulting Ligand Structure (Postulated) | Potential Metal Coordination |

| Phenyl | 1,1-Bis(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-one oxime | Cu, Ru, Pd, Rh |

| tert-Butyl | 1,1-Bis(4-tert-butyl-1H-1,2,3-triazol-1-yl)propan-2-one oxime | Cu, Zn, Ni |

| Pyridyl | 1,1-Bis(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)propan-2-one oxime | Fe, Co, Cu |

Furthermore, the oxime group itself can act as a ligand, coordinating to metal ions through its nitrogen and/or oxygen atoms. This has been observed in various organometallic complexes. researchgate.net The combination of the triazole rings and the oxime functionality in a single molecule could lead to the formation of highly stable and selective catalysts for a variety of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Application as an Intermediate in Fine Chemical Synthesis (non-pharmaceutical, non-agrochemical)

The rich reactivity of the azide and oxime groups makes this compound a valuable intermediate in the synthesis of a variety of non-pharmaceutical and non-agrochemical fine chemicals, particularly nitrogen-containing heterocycles. These heterocyclic structures are foundational building blocks in materials science, dye chemistry, and the development of energetic materials.

The azide functionalities can be transformed into a range of other nitrogen-containing groups. For instance, they can undergo [3+2] cycloaddition reactions with nitriles to form tetrazoles, which are important motifs in various functional materials. arkat-usa.orgresearchgate.net The reaction of gem-diazides with nitriles offers a direct route to 1,5-disubstituted tetrazoles.

The oxime group is also a versatile functional handle. It can be hydrolyzed back to the ketone, reduced to an amine, or undergo rearrangement reactions like the Beckmann rearrangement to form amides. These transformations significantly expand the synthetic utility of the parent molecule, allowing for the introduction of diverse functionalities.

A key application lies in the synthesis of complex heterocyclic systems through intramolecular reactions. For example, following the conversion of the azide groups to triazoles, the oxime functionality could be manipulated to trigger further cyclization reactions, leading to the formation of novel polycyclic structures. While specific examples starting from this compound are not prevalent in the literature, the general synthetic pathways using related diazido and oxime-containing compounds are well-established.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent(s) | Resulting Heterocyclic Core (Postulated) | Potential Application Area |

| Substituted Nitriles | Bis(tetrazolyl)propane derivative | Energetic materials, coordination chemistry |

| Terminal Alkynes | Bis(triazolyl)propan-2-one oxime | Ligand synthesis, materials science |

| Reducing Agents (e.g., H₂/Pd) | 1,3-Diaminopropan-2-one oxime | Precursor for polyamines and other nitrogenous compounds |

| Acid Catalyst (Beckmann Rearrangement) | Diamide derivative | Monomer for polyamide synthesis |

The synthesis of aminated N-heterocycles is a critical area where intermediates like this compound could play a significant role. rsc.org The ability to introduce multiple nitrogen atoms in a controlled manner is highly valuable for the construction of complex molecular architectures with specific electronic or material properties.

Q & A

Q. What are the key physical and chemical properties of 2-propanone oxime derivatives, and how can they inform experimental design for the diazido variant?

Methodological Answer: While specific data for the 1,3-diazido derivative are unavailable, analogs like acetone oxime (2-propanone oxime) provide foundational insights:

- Physical Properties : White crystalline solid (mp: 57–61°C; bp: 34.8°C at 97.06 kPa), soluble in ethanol, ether, and water (50 mg/mL) .

- Reactivity : Acts as a ligand in coordination chemistry due to the oxime (-NOH) group, enabling redox duality (e.g., Pt-mediated oxidation/reduction) .

For the diazido variant, prioritize thermal stability testing (DSC/TGA) and solubility profiling in polar aprotic solvents (DMF, DMSO) to assess handling requirements.

Q. What safety protocols should be followed when handling azide-containing compounds like 1,3-diazido-2-propanone oxime?

Methodological Answer:

- PPE : Use NIOSH/CEN-certified respirators (OV/AG/P99 or ABEK-P2) and face shields to mitigate inhalation/contact risks .

- Engineering Controls : Conduct reactions in fume hoods with blast shields, given azides’ explosive nature. Avoid metal contamination (e.g., copper, lead) to prevent unintended detonation .

- Waste Disposal : Quench residual azides with sodium nitrite/acid solutions before disposal to neutralize reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for azide-functionalized oximes?

Methodological Answer:

- IR Spectroscopy : Compare N-H (3200–3400 cm⁻¹) and N₃ (2100 cm⁻¹) stretches to confirm oxime-azide coexistence. Use deuterated solvents (DMSO-d₆) to eliminate water interference .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish molecular ion peaks (e.g., C₃H₄N₇O⁺ for 1,3-diazido derivative) from fragmentation artifacts. Cross-reference with NIST databases for validation .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., azide vs. oxime orientation) via single-crystal analysis .

Q. What synthetic strategies optimize yield for 1,3-diazido-2-propanone oxime while minimizing hazardous intermediates?

Methodological Answer:

- Stepwise Diazidation : Introduce azide groups sequentially using NaN₃/CuSO₄ in DMF at 0–5°C to control exothermicity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- In Situ Quenching : Add ascorbic acid to reduce residual Cu catalysts, preventing side reactions .

- Purification : Use column chromatography (neutral alumina) to isolate the product, avoiding silica gel (risk of azide decomposition) .

Q. How does the redox behavior of 2-propanone oxime derivatives change with azide functionalization?

Methodological Answer:

- Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile reveals shifts in oxidation/reduction potentials. For example, diazido substitution may stabilize radical intermediates via resonance with the azide group .

- Coordination Chemistry : Test ligand efficacy with transition metals (e.g., Pt, Pd). The oxime’s -NOH group can mediate electron transfer, while azides may act as non-innocent ligands, altering metal center reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.